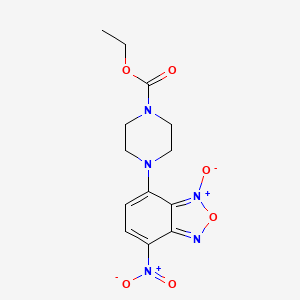
1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the reaction of 2,4-dinitrophenylhydrazine with ethyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications, such as drug development and chemical research .
Aplicaciones Científicas De Investigación
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding nitric oxide’s role in cellular processes.
Medicine: Its anti-tumor activity makes it a candidate for cancer research and drug development.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the release of nitric oxide upon metabolism by glutathione S-transferases. Nitric oxide then exerts its effects by targeting various cellular sites, leading to post-translational modifications such as S-nitrosylation and DNA nitration. These modifications can induce apoptosis in cancer cells, making the compound a potential anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Norfloxacin Related Compound H: 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ethyl 1-piperazinecarboxylate: Another compound with a similar piperazine moiety.
Uniqueness
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide is unique due to its ability to release nitric oxide, which has significant biological and therapeutic implications. Its structure allows for specific interactions with cellular targets, making it a valuable compound in scientific research and drug development .
Propiedades
Número CAS |
61785-56-6 |
|---|---|
Fórmula molecular |
C13H15N5O6 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
ethyl 4-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15N5O6/c1-2-23-13(19)16-7-5-15(6-8-16)10-4-3-9(17(20)21)11-12(10)18(22)24-14-11/h3-4H,2,5-8H2,1H3 |
Clave InChI |
WEKPPFGPFSTMIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















